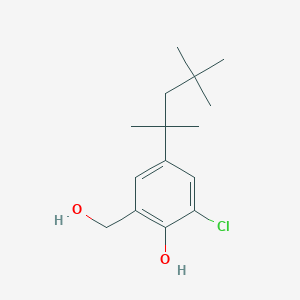
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-, also known as Chloramphenicol, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
Mécanisme D'action
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, thereby preventing the synthesis of new proteins in the bacterial cell.
Effets Biochimiques Et Physiologiques
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit mitochondrial protein synthesis and to have an effect on the immune system. Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has also been shown to have an effect on the liver, with reports of liver toxicity in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is a powerful antibiotic that is effective against a wide range of bacterial infections. It is also relatively inexpensive and easy to produce. However, it has been associated with a number of side effects, including bone marrow suppression and aplastic anemia. In addition, there is growing concern about the development of antibiotic resistance, which could limit the usefulness of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col in the future.
Orientations Futures
There are a number of potential future directions for research on Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. One area of interest is the development of new antibiotics that are less likely to cause antibiotic resistance. Another area of interest is the development of new drugs that can be used to treat bacterial infections that are resistant to Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. Finally, research is needed to better understand the biochemical and physiological effects of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col, particularly with regard to its effects on the liver and the immune system.
Méthodes De Synthèse
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is synthesized through a complex chemical process that involves the reaction of p-nitrophenol with thionyl chloride, followed by the addition of 3,5-di-t-butylsalicylaldehyde and sodium hydroxide. The resulting compound is then chlorinated with thionyl chloride to produce Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col.
Applications De Recherche Scientifique
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. It has also been used in the treatment of some protozoan infections.
Propriétés
Numéro CAS |
16372-99-9 |
|---|---|
Nom du produit |
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)- |
Formule moléculaire |
C15H23ClO2 |
Poids moléculaire |
270.79 g/mol |
Nom IUPAC |
2-chloro-6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H23ClO2/c1-14(2,3)9-15(4,5)11-6-10(8-17)13(18)12(16)7-11/h6-7,17-18H,8-9H2,1-5H3 |
Clé InChI |
DZWNZYZSYZYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
Autres numéros CAS |
16372-99-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



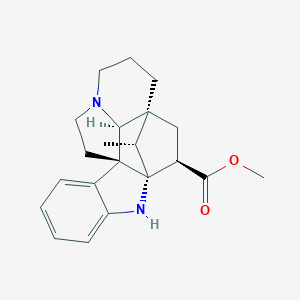
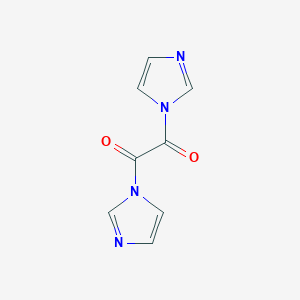
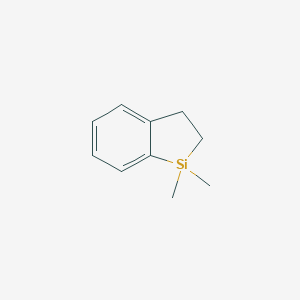
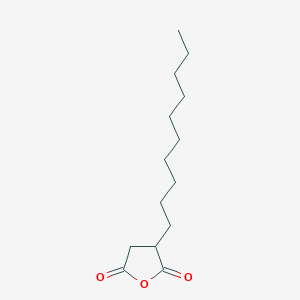
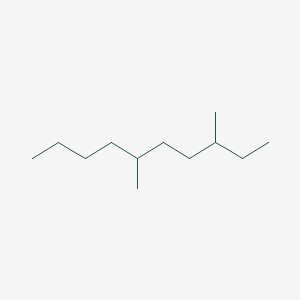
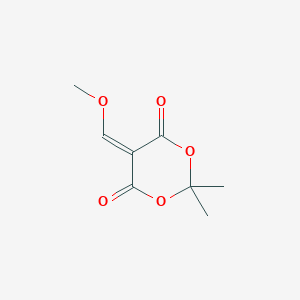
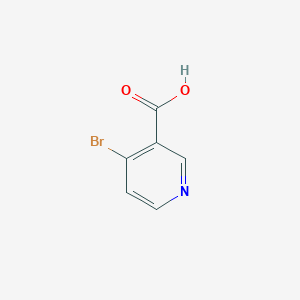
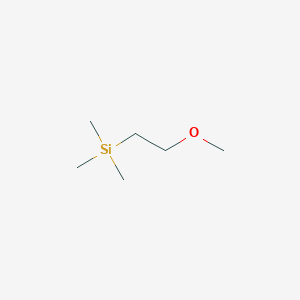
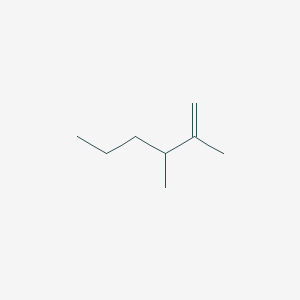
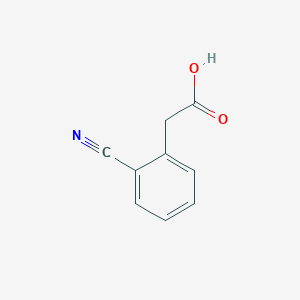
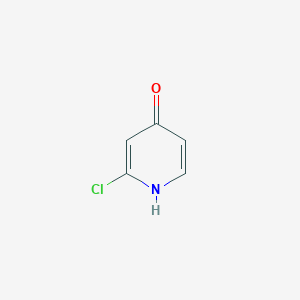
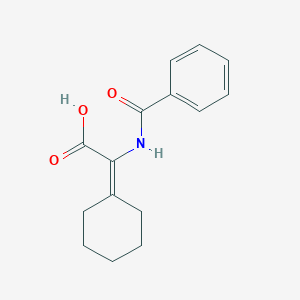
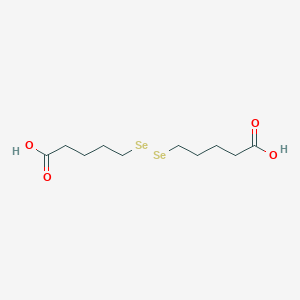
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)